molecular formula C24H18Cl2N2O2 B4721090 N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4721090
M. Wt: 437.3 g/mol
InChI Key: HZTBEOQRHOHHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, also known as DCQ or EMD-1214063, is a synthetic compound that has been studied for its potential use in cancer treatment. DCQ is a member of the quinolinecarboxamide family, which has shown promise as a class of anti-cancer agents due to their ability to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Mechanism of Action

N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's mechanism of action involves the inhibition of PARP and tankyrase enzymes. PARP inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. Tankyrase inhibition leads to the stabilization of a protein called Axin, which is involved in the regulation of the Wnt signaling pathway. This stabilization leads to the inhibition of the Wnt pathway, which is frequently dysregulated in cancer cells and is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been shown to have potent anti-cancer activity in vitro and in vivo. In vitro studies have shown that N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide inhibits the growth of a wide range of cancer cell lines, including breast, prostate, and ovarian cancer cells. In vivo studies have shown that N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide inhibits tumor growth in mouse models of breast and prostate cancer. N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has also been shown to have a favorable toxicity profile in preclinical studies.

Advantages and Limitations for Lab Experiments

N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. It has also been shown to have a favorable toxicity profile in preclinical studies. However, N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has some limitations for lab experiments. It is a synthetic compound that may be difficult and expensive to produce in large quantities. It may also have limited solubility in aqueous solutions, which may make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide. Another area of research is the optimization of N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide's anti-cancer activity through the modification of its chemical structure. Additionally, further studies are needed to determine the efficacy of N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in combination with other anti-cancer agents. Finally, clinical trials are needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide in humans.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death in cancer cells. N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of another enzyme called tankyrase, which is involved in the regulation of the Wnt signaling pathway. This pathway is frequently dysregulated in cancer cells and is involved in cell proliferation and differentiation.

properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O2/c1-2-30-16-12-10-15(11-13-16)22-14-18(17-6-3-4-8-20(17)27-22)24(29)28-21-9-5-7-19(25)23(21)26/h3-14H,2H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBEOQRHOHHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.